molecular formula C8H7ClN2 B1596752 5-chloro-1H-indol-3-amine CAS No. 72561-51-4

5-chloro-1H-indol-3-amine

Cat. No.: B1596752
CAS No.: 72561-51-4
M. Wt: 166.61 g/mol
InChI Key: ARLLZELGJFWSQA-UHFFFAOYSA-N
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Description

5-chloro-1H-indol-3-amine (CAS 72561-51-4) is a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C 8 H 7 ClN 2 and a molecular weight of 166.61 g/mol, this compound serves as a versatile synthetic intermediate . The indole scaffold is a fundamental structural motif found in numerous biologically active molecules and natural products, known for its inherent biocompatibility and functional importance . The specific substitution pattern of this compound, featuring a chlorine atom at the 5-position and an amine group at the 3-position, is strategically valuable. The chloro group influences the compound's electronic properties and lipophilicity, while the amino group provides a reactive handle for further chemical modifications, making it a valuable building block for creating more complex molecular libraries . Research Applications and Value: This compound is a key precursor in the design and synthesis of novel therapeutic agents. Its derivatives are extensively investigated for their antiproliferative activity . For instance, novel 5-chloro-indole-2-carboxylate derivatives have been developed as potent inhibitors of mutant EGFR T790M /BRAF V600E pathways, which are over-activated in several malignancies. These derivatives have demonstrated significant anticancer activity with GI 50 values in the nanomolar range (29-78 nM) . Furthermore, this compound and its analogues are explored for their antimicrobial properties . Research has identified 3-substituted indole-imidazole compounds derived from similar scaffolds as promising anti-MRSA (Methicillin-resistant Staphylococcus aureus ) agents, with some analogues exhibiting potent activity (MIC ≤ 0.25 µg/mL) and a lack of cytotoxic or hemolytic properties . The presence of the halogen at the 5-position of the indole ring has been noted as typically conferring greater antimicrobial activity compared to other substitution patterns . Handling and Usage: This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1H-indol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLLZELGJFWSQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376617
Record name 5-chloro-1H-indol-3-amine
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Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72561-51-4
Record name 5-Chloro-1H-indol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72561-51-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloro-1H-indol-3-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 5-Chloro-1H-indol-3-amine and its Derivatives

The synthesis of this compound can be approached through several established routes, each offering distinct advantages in terms of starting material availability, scalability, and functional group tolerance. These methods often involve the initial construction of the 5-chloroindole (B142107) core, followed by the introduction of the amino group at the C-3 position.

Strategies Involving Indole (B1671886) Chlorination and Subsequent Amination

A primary strategy for the synthesis of this compound involves the direct chlorination of the indole ring, followed by the introduction of an amino group at the C-3 position. The regioselectivity of the initial chlorination step is critical. While direct chlorination of indole can lead to a mixture of products, specific reagents and conditions can favor the formation of 5-chloroindole.

Following the successful chlorination, the amino group is typically introduced at the C-3 position. This is often achieved through a two-step process involving nitration at the C-3 position, followed by reduction of the nitro group to the corresponding amine.

StepReagent/ConditionsIntermediate/Product
ChlorinationN-Chlorosuccinimide (NCS) in a suitable solvent5-chloro-1H-indole
NitrationNitric acid in acetic anhydride (B1165640) or other nitrating agents5-chloro-3-nitro-1H-indole
ReductionCatalytic hydrogenation (e.g., H2/Pd-C), or metal/acid reduction (e.g., SnCl2/HCl)This compound

Alternatively, a large-scale and commercially viable synthesis of 5-chloroindole can be achieved through a halogen-halogen exchange reaction from 5-bromoindole (B119039) using cuprous chloride in N-methyl-2-pyrrolidone. researchgate.net

Multi-Component Reaction Approaches to Indole Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds like 3-aminoindoles from simple starting materials in a single step. nih.govrsc.org Several MCRs have been developed that could be adapted for the synthesis of this compound and its derivatives.

One such approach is the copper-catalyzed three-component coupling reaction of an appropriately substituted 2-aminobenzaldehyde, a secondary amine, and a terminal alkyne. nih.gov This reaction proceeds through a propargylamine (B41283) intermediate, which undergoes cyclization to form a 3-aminoindoline core that can be subsequently aromatized to the desired 3-aminoindole. nih.gov

Another innovative two-step MCR involves the Ugi reaction of anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides, followed by an acid-induced cyclization to form the indole core. rsc.org By starting with 4-chloroaniline, this method could provide a direct route to 5-chloroindole derivatives.

MCR TypeKey ReactantsCatalyst/ConditionsProduct Type
Copper-Catalyzed TCC2-aminobenzaldehyde, secondary amine, terminal alkyneCopper salt3-Aminoindoline (isomerizes to 3-aminoindole)
Ugi/CyclizationAniline, glyoxal dimethyl acetal, formic acid, isocyanideAcid-induced cyclizationSubstituted Indole

Reductive Transformations for C-3 Aminoindoles

Reductive amination is a powerful tool for the synthesis of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.comfrontiersin.orgacsgcipr.org In the context of this compound synthesis, this can be applied to a 5-chloro-1H-indole-3-carbaldehyde precursor. The aldehyde can be condensed with an amine source, such as ammonia (B1221849) or a protected amine, to form an imine intermediate, which is then reduced in situ to the desired 3-aminomethyl-indole. Subsequent deprotection would yield the primary amine.

A more direct approach involves the reduction of a 5-chloro-3-nitro-1H-indole intermediate. acs.org This method is one of the most common strategies for introducing an amino group at the C-3 position of an indole ring. nih.gov A variety of reducing agents can be employed for this transformation.

PrecursorReducing AgentConditionsProduct
5-chloro-3-nitro-1H-indoleH2, Pd/CCatalytic hydrogenationThis compound
5-chloro-3-nitro-1H-indoleSnCl2, HClMetal in acidThis compound
5-chloro-3-nitro-1H-indoleNa2S2O4 (Sodium hydrosulfite)Aqueous or alcoholic solutionThis compound
5-chloro-3-nitro-1H-indoleFe, NH4ClIron in neutral conditionsThis compound

Mannich-Type Reactions and Related Approaches for 3-Substituted Indoles

The Mannich reaction is a three-component condensation that provides an efficient route to aminomethylated compounds. wikipedia.orgorganic-chemistry.orgoarjbp.comyoutube.comchemistrysteps.com For indoles, this reaction typically occurs at the electron-rich C-3 position. The reaction of 5-chloroindole with formaldehyde (B43269) and a secondary amine, such as dimethylamine, in the presence of an acid catalyst yields the corresponding gramine (B1672134) derivative (5-chloro-3-[(dimethylamino)methyl]-1H-indole).

While the direct product of the Mannich reaction is a tertiary amine, the resulting gramine is a versatile intermediate. The dimethylamino group is an excellent leaving group, allowing for nucleophilic substitution to introduce a variety of functional groups at the C-3 position. To obtain the primary amine, the gramine can be treated with a suitable nitrogen nucleophile, followed by deprotection if necessary.

ReactantsCatalystIntermediateSubsequent ReactionFinal Product
5-chloroindole, formaldehyde, dimethylamineAcetic acid5-chloro-3-[(dimethylamino)methyl]-1H-indoleNucleophilic substitution with a protected amine source, followed by deprotectionThis compound

Advanced Synthetic Strategies and Functionalization

Beyond the established pathways, advanced strategies focus on improving the efficiency, selectivity, and scope of the synthesis and functionalization of the this compound scaffold.

Regioselective Functionalization of the Indole Core

The regioselectivity of reactions on the indole core is a key aspect of its chemistry. The C-3 position is the most nucleophilic and is the typical site for electrophilic attack. However, the presence of substituents, such as the chloro group at the 5-position, can influence the reactivity and regioselectivity of further functionalization.

Direct C-H functionalization has emerged as a powerful tool for the regioselective modification of heterocyclic compounds, including indoles. nih.govamanote.comorganic-chemistry.org While functionalization of the five-membered ring is more common, methods for the regioselective functionalization of the six-membered ring are being developed. nih.gov For 5-chloroindole, this could allow for the introduction of additional substituents at specific positions on the benzene (B151609) ring, further diversifying the available derivatives. For instance, regioselective iodination at the C-5 position of indoles has been reported, which could be a complementary approach to introducing a halogen at this position. rsc.org

Derivatization at the N-1 and C-2 Positions of the Indole Ring

The N-1 and C-2 positions of the indole ring are key sites for derivatization, allowing for significant structural modifications. The N-1 position, bearing a proton in the parent 1H-indole, can be readily functionalized through various reactions.

N-1 Derivatization: The nitrogen at the N-1 position is nucleophilic after deprotonation and can undergo reactions such as alkylation and acylation. Protection of the N-1 position is a common strategy in multi-step syntheses to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is frequently used for this purpose, introduced via reaction with di-tert-butyl dicarbonate (B1257347). mdpi.com N-alkylation can also be achieved, which is significant for tuning the electronic and steric properties of the molecule. nih.gov

C-2 Derivatization: While the C-3 position is generally the most nucleophilic site in an indole ring, the C-2 position can also be functionalized. mdpi.com One common approach involves lithiation at the C-2 position, followed by quenching with an electrophile. For instance, directed ortho-metalation strategies can be adapted for this purpose. Another route involves the Fischer indole synthesis, which can be designed to introduce a substituent at the C-2 position from the outset. A notable example is the synthesis of 5-chloro-2-phenyl-1H-indol-3-amine, which introduces a phenyl group at the C-2 position, significantly altering the molecule's architecture. nih.gov

The table below provides examples of derivatization reactions at these positions.

Position Reaction Type Reagents Purpose Reference
N-1ProtectionDi-tert-butyl dicarbonate (Boc₂O), BaseProtects the N-H group during subsequent reactions mdpi.com
N-1AlkylationAlkyl halide, Base (e.g., NaH)Introduces alkyl substituents to modulate properties nih.gov
C-2Arylation(Precursor synthesis)Introduces aryl groups for structural diversity nih.gov

Reactivity Profiles and Chemical Modifications

Electrophilic and Nucleophilic Character of the Indole Ring and Amine Moiety

The reactivity of this compound is dictated by the interplay of the indole ring's inherent electronic properties and the influence of its substituents: the amine moiety at C-3 and the chlorine atom at C-5.

Amine Moiety: The primary amine group at the C-3 position is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. masterorganicchemistry.com Its nucleophilicity allows it to react with a wide range of electrophiles, including alkyl halides, acyl chlorides, and sulfonyl chlorides. msu.edu The nucleophilic strength of primary amines is generally greater than that of ammonia but less than that of secondary amines, a trend influenced by both electronic and steric factors. masterorganicchemistry.com

Transformations of the Amine Moiety and Halogen Substituent

The functional groups of this compound—the amine and the chloro substituent—serve as versatile handles for further chemical modifications.

Transformations of the Amine Moiety:

Acylation: Reaction with acid chlorides or anhydrides yields the corresponding amides. This transformation is often used to protect the amine or to introduce new functional groups.

Alkylation: The amine can be alkylated using alkyl halides. This can proceed to form secondary or tertiary amines, though controlling the degree of alkylation can be challenging. masterorganicchemistry.com

Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, produces sulfonamides. This reaction forms the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines. msu.edu

Transformations of the Halogen Substituent: The chlorine atom at C-5 is a key site for introducing complexity via cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling: The C-Cl bond can participate in reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. nih.gov These reactions allow for the formation of new C-C, C-N, and C-O bonds, enabling the attachment of aryl, vinyl, alkynyl, and amino groups, respectively.

Nucleophilic Aromatic Substitution (SₙAr): While aryl chlorides are generally less reactive in SₙAr than their fluoro or nitro-activated counterparts, under forcing conditions (high temperature, strong nucleophile), the chlorine can be displaced.

Stability Considerations and Reaction Conditions for Halogenated Indoles

The presence of a halogen substituent on the indole ring necessitates careful consideration of reaction conditions to ensure its stability. Halogenated organic compounds exhibit a range of stabilities, and side reactions like dehalogenation can occur under certain conditions. researchgate.net

For instance, in some metal-catalyzed reactions, particularly those employing palladium catalysts under reductive conditions, dehalogenation can be a significant competing pathway. nih.gov This can lead to the formation of the corresponding des-chloro indole, reducing the yield of the desired product. The choice of ligand, base, and solvent can be crucial in minimizing this side reaction.

Furthermore, halogenation reactions themselves can be highly energetic and require careful control. researchgate.netmt.com While the direct halogenation of this compound is not the focus here, the stability of the existing C-Cl bond during other transformations is paramount. For example, reactions involving strong reducing agents or certain catalytic hydrogenation conditions may cleave the C-Cl bond. Therefore, reaction conditions must be judiciously selected to be compatible with the halogenated indole core. The use of milder, more selective reagents and biocatalytic methods, where applicable, can offer advantages in terms of preserving the integrity of the molecule. researchgate.net

Biological Activities and Medicinal Chemistry Perspectives

The Indole (B1671886) Scaffold as a Basis for Diverse Pharmacological Actions and Receptor Interactions

The indole nucleus, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is considered a "privileged scaffold" in medicinal chemistry. mdpi.comresearchgate.netmdpi.com This core is present in a multitude of naturally occurring and synthetic compounds that exhibit a wide spectrum of biological activities. openmedicinalchemistryjournal.comnih.gov Its structural and electronic properties allow it to interact with a diverse array of biological targets, making it a cornerstone in the development of novel therapeutic agents. mdpi.comijpsr.com

The versatility of the indole ring system is demonstrated by its presence in essential biomolecules such as the amino acid tryptophan, the neurotransmitter serotonin (B10506), and the neurohormone melatonin. mdpi.com In pharmacology, indole derivatives have been successfully developed into drugs for various therapeutic areas. Notable examples include:

Anticancer agents like Vincristine. nih.gov

Antihypertensive drugs such as Reserpine. mdpi.comnih.gov

Anti-inflammatory agents like Indomethacin (B1671933). mdpi.comopenmedicinalchemistryjournal.com

Antiviral drugs such as Delavirdine. mdpi.com

The indole scaffold's ability to serve as a pharmacophore is attributed to its capacity for hydrogen bonding, pi-pi stacking, and hydrophobic interactions with various receptor sites. mdpi.com Researchers continuously explore the modification of the indole ring at different positions to optimize binding affinity, selectivity, and pharmacokinetic properties, leading to the discovery of new drug candidates for a wide range of diseases, including cancer, infections, and neurodegenerative disorders. mdpi.comnih.govnih.gov

Exploration of Biological Potency of 5-Chloro-1H-indol-3-amine and its Derivatives

The introduction of a chlorine atom at the 5-position of the indole ring can significantly influence the molecule's electronic properties and lipophilicity, potentially enhancing its biological activity and interaction with target proteins. While research specifically detailing the biological profile of this compound is limited, its role as a key intermediate in the synthesis of more complex molecules with significant pharmacological activities is documented. google.comgoogle.comgoogle.com The following sections explore the biological potency of derivatives built upon the 5-chloro-indole framework.

Derivatives of 5-chloro-indole are a focal point in the search for new anticancer agents. The presence of the chloro group is often associated with enhanced potency.

Several studies on substituted indole derivatives have demonstrated their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle in cancer cells. For instance, a series of E-3-(2-chloro-3-indolylmethylene)1,3-dihydroindol-2-ones were shown to be potent growth inhibitors, and their activity was linked to effects on the cell cycle and apoptosis. New derivatives of 5-chloro-3-hydroxymethyl-indole-2-carboxamide have been shown to arrest the cell cycle at the pre-G1 and G2/M phases. Furthermore, certain compounds from this series were found to increase the levels of caspases 3, 8, and 9, and the pro-apoptotic protein Bax, while decreasing the level of the anti-apoptotic protein Bcl-2, indicating the induction of apoptosis.

Similarly, newly synthesized indole derivatives containing a penta-heterocycle scaffold have been reported to cause dose-dependent growth arrest of A549 and K562 cancer cells by blocking the cell cycle in the G2/M phase. Another study on 2-(thiophen-2-yl)-1H-indole derivatives demonstrated their ability to cause cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells.

The Epidermal Growth Factor Receptor (EGFR) is a well-known target in cancer therapy, and several 5-chloro-indole derivatives have been investigated as EGFR inhibitors.

A series of 5-chloro-3-hydroxymethyl-indole-2-carboxamide derivatives were designed and synthesized as novel EGFR inhibitors, with several compounds showing promising inhibitory activity. Further studies on 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives also identified potent inhibitors of both wild-type EGFR and the resistant EGFRT790M mutant.

The table below summarizes the inhibitory activity of selected 5-chloro-indole derivatives against EGFR.

Compound IDTargetIC50 (nM)Cell Line
3e EGFR68-
Erlotinib (B232) (Reference) EGFR80-
3b EGFRT790M--
3e EGFRT790M--

Data sourced from multiple studies on 5-chloro-indole derivatives.

Information regarding the specific inhibition of the WNT/β-catenin or DVL1 pathways by derivatives of this compound is not extensively available in the current body of scientific literature.

The disruption of microtubule dynamics through the inhibition of tubulin polymerization is a clinically validated strategy in cancer chemotherapy. The indole scaffold is a key feature of several potent tubulin inhibitors, including the vinca (B1221190) alkaloids. Synthetic indole derivatives have also been extensively explored as tubulin polymerization inhibitors. While specific studies focusing solely on derivatives of this compound are not prominent, broader research into arylthioindoles and other indole classes has identified potent compounds that bind to the colchicine (B1669291) site on β-tubulin, leading to the inhibition of microtubule assembly, cell cycle arrest, and apoptosis. The substitution pattern on the indole ring, including halogenation, is known to play a critical role in modulating this activity.

The indole scaffold is a promising framework for the development of new antimicrobial and antiviral agents. Halogenation of the indole ring, including chlorination at the 5-position, has been shown to be a viable strategy for enhancing antimicrobial potency.

In the realm of antibacterial research, various indole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, 3-bromo-4-(1H-3-indolyl)-2,5-dihydro-1H-2,5-pyrroledione derivatives have shown activity against resistant strains of Staphylococcus aureus and Mycobacterium smegmatis. A series of 5-chloro-3-phenyl-1H-indole-2-carbonyl azide (B81097) derivatives were synthesized and screened for their antibacterial, antifungal, and antituberculosis activities.

Regarding antiviral efficacy, indole-containing compounds have been developed as potent inhibitors of various viruses. The commercially available drug Arbidol, which contains an indole core, is a broad-spectrum antiviral used against influenza viruses. Research has also explored indolylarylsulfones (IASs) as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, with substitutions at the 5-position of the indole ring, including chlorine, influencing the antiviral activity and cytostatic effects. Furthermore, novel substituted 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids have shown significant activity against influenza A virus, suppressing viral replication at micromolar concentrations.

Anti-inflammatory and Immunomodulatory Research

Indole derivatives are well-established for their anti-inflammatory properties, with indomethacin being a classic example of an indole-containing nonsteroidal anti-inflammatory drug (NSAID). nih.gov Recent research has focused on developing novel indole derivatives that can modulate key inflammatory pathways, such as those involving NF-κB and COX-2. nih.gov

A series of indole-2-carboxamide derivatives were synthesized and found to effectively inhibit the lipopolysaccharides (LPS)-induced expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in macrophages. acs.org Similarly, indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have also shown potent anti-inflammatory effects by inhibiting the release of NO, IL-6, and TNF-α. rsc.org Furthermore, certain indole derivatives act as inhibitors of the stimulator of interferon genes (STING), a key mediator of innate immunity, highlighting their potential in treating inflammatory and autoimmune diseases. nih.gov

Neuropharmacological Potential and Neurotransmitter System Modulation

The indole ring is a fundamental component of several key biomolecules involved in neurotransmission, such as serotonin and melatonin. nih.gov This has made indole derivatives a major focus in the development of drugs targeting the central nervous system (CNS). jpsbr.orgresearchgate.net They have been investigated for a wide range of CNS activities, including antidepressant, anxiolytic, and antipsychotic effects. researchgate.net

Indole-3-carbinol (I3C) and its derivatives have shown neuroprotective properties, partly through their anti-inflammatory and antioxidant actions, and by influencing neurotransmitter systems. nih.gov These compounds can modulate pathways involving the TrkB receptor and the Nrf2-ARE system, which are crucial for neuronal defense and synaptic transmission. nih.gov The versatility of the indole scaffold allows for the design of compounds that can interact with various CNS targets, making it a "privileged scaffold" in neuropharmacology. jpsbr.org

Antitubercular Activity and Mycobacterial Target Engagement

Tuberculosis remains a major global health threat, and indole derivatives have emerged as a promising class of compounds in the search for new antitubercular agents. rsc.org Many of these compounds target the mycobacterial membrane protein large 3 (MmpL3), a crucial transporter for mycolic acids, which are essential components of the mycobacterial cell wall. rsc.orgresearchgate.net

Indole-2-carboxamides, in particular, have been rationally designed and evaluated for their activity against Mycobacterium tuberculosis. rsc.org One such compound displayed high activity (MIC = 0.32 μM) against the drug-sensitive H37Rv strain and exhibited high selectivity over mammalian cells, indicating minimal cytotoxicity. rsc.org Other studies on amphiphilic indole derivatives have shown that they can disrupt the cell membrane function of mycobacteria, leading to cell death. nih.gov These compounds are bactericidal against both growing and non-growing mycobacterial cultures, suggesting they could be effective against persistent organisms. nih.gov

Other Therapeutic Areas (e.g., Antidiabetic, Antimalarial, Anticholinesterase)

The therapeutic potential of indole derivatives extends beyond the areas mentioned above. They have been investigated for a variety of other applications:

Antidiabetic: Indole derivatives have shown potential as antidiabetic agents, with some compounds exhibiting inhibitory activity against α-amylase, an enzyme involved in carbohydrate metabolism. researchgate.net

Antimalarial: The indole scaffold is present in several novel classes of antiplasmodial agents. nih.gov These compounds can act through various mechanisms, including the inhibition of hemozoin formation, a critical process for the malaria parasite's survival. nih.govmdpi.com Some indole derivatives have shown potency against chloroquine-resistant strains of Plasmodium falciparum. mdpi.com

Anticholinesterase: Indole derivatives have been evaluated for their potential to inhibit cholinesterase enzymes, which is a key therapeutic strategy for conditions like Alzheimer's disease. nih.gov Novel hybrids of indole and isoxazole (B147169) have been synthesized and shown to possess in vitro anti-cholinesterase activity.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of indole derivatives. For anti-inflammatory indole-2-carboxamides, SAR analysis revealed that modifications at the N-1 position of the indole core significantly impact inhibitory activity against cytokines like TNF-α and IL-6. acs.org For instance, N-methylation maintained potency, while N-allylation significantly reduced it. acs.org

In the context of antitubercular agents, SAR studies on indole derivatives targeting DNA gyrase have highlighted the importance of hydroxyalkyl amine substituents for inhibitory activity. nih.gov For antiviral indole alkaloids, SAR has shown that the substituent at the C-6 position and the stereochemistry at other positions are critical for activity against DENV and ZIKV. researchgate.net Similarly, for anticholinesterase activity, the specific substituents on the thiazole (B1198619) ring of certain derivatives were found to be determinantal for their inhibitory potency. academie-sciences.fr These studies provide a rational basis for the design of more potent and selective indole-based therapeutic agents.

Role of the Chlorine Atom at C-5 on the Biological Profile

The introduction of a chlorine atom at the C-5 position of the indole ring is a common and impactful strategy in medicinal chemistry. This modification significantly influences the compound's physicochemical properties, which in turn can enhance its biological activity. researchgate.neteurochlor.org The electron-withdrawing nature of chlorine can alter the electron density of the indole ring, affecting its ability to participate in crucial interactions with biological targets. researchgate.net

One of the primary effects of C-5 chlorination is the increase in lipophilicity. researchgate.net This enhanced lipophilicity can facilitate the passage of the molecule across cellular membranes, potentially leading to higher local concentrations near its target site. nih.gov This has been observed to improve the efficacy of various biologically active molecules. eurochlor.org For instance, in a series of indole-2-carboxylate (B1230498) derivatives designed as antiproliferative agents, the 5-chloro substitution was a key feature of compounds showing potent inhibitory activity against EGFR and BRAF pathways. mdpi.com Similarly, in the development of EGFR inhibitors, the chlorine atom at this position was retained in new compound designs due to its association with favorable outcomes in previous studies. nih.gov

Impact of Amine Substitution and Chain Length at C-3

The C-3 position of the indole ring is a frequent site for functionalization, and the nature of the substituent at this position plays a critical role in determining the biological activity of indole derivatives. nih.govrsc.org The introduction of an amine group at C-3, as in this compound, provides a versatile handle for further structural modifications.

The substitution pattern on the C-3 amine and the length of the alkyl chain connecting it to other functionalities can dramatically alter the compound's interaction with its biological target. For example, in a series of 5-chloro-indole-2-carboxylate derivatives, modifications to the amine-containing side chain at C-3 led to significant differences in their antiproliferative activity and inhibitory potency against EGFR and BRAF kinases. mdpi.com Specifically, the presence of a phenethylamino methyl group at C-3 was a common feature in the most active compounds. mdpi.com

The length and flexibility of the side chain at C-3 are crucial for optimal positioning of the molecule within the binding site. A longer or more rigid chain can allow the terminal functional groups to reach and interact with distant pockets of the receptor, while a shorter chain might restrict these interactions. Studies on various C-3 substituted indoles have shown that the nature of the substituent significantly affects their antioxidant properties, with the ability to form stable radicals being a key factor. nih.gov

Elucidation of Key Pharmacophoric Features for Target Binding

A pharmacophore model outlines the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For derivatives of this compound, several key pharmacophoric features have been identified through structure-activity relationship (SAR) studies and molecular modeling.

A typical pharmacophore for these compounds often includes:

A hydrogen bond donor: The indole N-H group is a crucial hydrogen bond donor, frequently observed to interact with key amino acid residues in the active site of target proteins. nih.gov

A hydrophobic aromatic region: The 5-chloro-indole core provides a significant hydrophobic surface that can engage in van der Waals and π-stacking interactions within the binding pocket. mdpi.com

A hydrogen bond acceptor: Carbonyl groups or other heteroatoms within the C-3 side chain can act as hydrogen bond acceptors, forming critical interactions with the target. nih.gov

An additional hydrophobic/aromatic feature: Phenyl or other cyclic groups attached to the C-3 side chain often contribute to the binding affinity through hydrophobic or π-π interactions. mdpi.com

The spatial arrangement of these features is critical for potent activity. Molecular docking studies of active 5-chloro-indole derivatives have shown how these pharmacophoric elements align within the active sites of kinases like EGFR and BRAF, leading to their inhibitory effects. mdpi.com The concept of an "anchor pharmacophore," which represents the most important features for binding, is valuable in guiding the design of new and more potent inhibitors. nih.gov

Interactive Data Table: Pharmacophoric Features of this compound Derivatives

FeatureDescriptionExample Interaction
Indole N-H Hydrogen bond donorInteracts with backbone carbonyls of amino acids in the hinge region of kinases.
5-Chloro Substituent Increases lipophilicity, can form halogen bondsOccupies hydrophobic pockets, enhances membrane permeability.
C-3 Side Chain Variable in length and functionalityCan contain hydrogen bond donors/acceptors and additional hydrophobic groups to interact with different regions of the binding site.
Terminal Amine/Heterocycle Can be protonated to form ionic interactionsInteracts with acidic residues at the entrance of the binding pocket.

Molecular Mechanisms Underlying Biological Effects

The diverse biological activities of this compound derivatives stem from their ability to interact with a variety of molecular targets, thereby modulating cellular signaling pathways.

Ligand-Receptor Binding and Allosteric Modulation (e.g., GPCRs, AhR)

Derivatives of this compound have been investigated as ligands for G protein-coupled receptors (GPCRs), a large family of transmembrane receptors involved in numerous physiological processes. The indole scaffold is a common motif in ligands for aminergic GPCRs, such as dopamine (B1211576) and serotonin receptors. nih.gov The specific substitutions on the indole ring and the C-3 side chain determine the affinity and selectivity for different GPCR subtypes. nih.gov For instance, 5-substituted-3-(tetrahydropyridin-4-yl)-1H-indoles have been shown to be potent ligands for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors. nih.gov The nature of the substituent at the 5-position can influence the ligand's orientation in the binding pocket, with bulky groups sometimes being unfavorable. nih.gov

The aryl hydrocarbon receptor (AhR) is another important target for indole derivatives. AhR is a ligand-activated transcription factor that plays a role in cellular responses to environmental toxins and in various physiological processes. mdpi.com Certain indole derivatives can act as agonists or antagonists of AhR, leading to the modulation of gene expression. mdpi.com

Enzyme Inhibition and Activation Profiles

A significant area of research for this compound derivatives is their activity as enzyme inhibitors, particularly in the context of cancer therapy. Many of these compounds have been designed and synthesized as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, which are often dysregulated in cancer. mdpi.comnih.gov

The 5-chloro-indole scaffold serves as a core structure that can be elaborated with various side chains at the C-3 position to achieve potent and selective inhibition. For example, certain 5-chloro-indole-2-carboxylate derivatives have demonstrated significant inhibitory activity against both wild-type and mutant forms of EGFR and BRAF. mdpi.com Molecular docking studies have shown that these inhibitors bind to the ATP-binding site of the kinases, with the 5-chloro-indole moiety occupying the hydrophobic region and the C-3 side chain forming key interactions with other parts of the active site. mdpi.comnih.gov

In addition to kinases, other enzymes have also been targeted by indole derivatives. For instance, indole-based compounds have been developed as inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme involved in hydrogen sulfide (B99878) production and antibiotic resistance in bacteria. nih.govresearchgate.net

Interactive Data Table: Enzyme Inhibition by this compound Derivatives

Enzyme TargetCompound SeriesKey Findings
EGFR/BRAF 5-chloro-indole-2-carboxylatesPotent inhibition of mutant kinases, with the C-3 side chain playing a crucial role in binding. mdpi.com
EGFR (WT and mutant) 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamidesHigh antiproliferative activity, with specific substitutions on the C-3 side chain leading to potent inhibition. nih.gov
Cyclooxygenase (COX) 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivativesSome derivatives showed selective inhibition of COX-2, suggesting anti-inflammatory potential with reduced gastrointestinal side effects. mdpi.com

Cellular Signaling Pathway Interventions and Oxidative Stress

By interacting with receptors and inhibiting enzymes, this compound derivatives can intervene in various cellular signaling pathways. For example, by inhibiting EGFR and BRAF, these compounds can block the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis in cancer cells. mdpi.comnih.gov

The indole nucleus itself is known to be involved in cellular communication and can influence processes like biofilm formation and virulence in bacteria. nih.gov Furthermore, some indole derivatives possess antioxidant properties and can modulate cellular responses to oxidative stress. nih.gov They can act as radical scavengers and protect cells from damage induced by reactive oxygen species. nih.gov Conversely, some derivatives can also induce oxidative stress, which can be a mechanism for their anticancer activity. The ability to suppress lipid peroxidation and intracellular oxidative stress has been demonstrated for certain 5-hydroxyoxindole (B181108) derivatives. nih.gov

Preclinical Evaluation and Translational Research Considerations

The journey of a chemical scaffold from a laboratory curiosity to a potential therapeutic agent is underpinned by rigorous preclinical evaluation. For derivatives of this compound, this process involves a suite of in vitro and in vivo studies designed to meticulously characterize their biological activity, potency, selectivity, and therapeutic potential in relevant disease models. These evaluations are critical for identifying promising lead compounds worthy of further development.

In Vitro Biological Assays for Potency and Selectivity

The initial screening of novel compounds derived from the 5-chloro-1H-indole scaffold is predominantly conducted through in vitro biological assays. These assays are essential for determining a compound's intrinsic potency against a specific biological target and its selectivity over other related targets, which is crucial for minimizing potential off-target effects.

A significant area of investigation for 5-chloro-indole derivatives has been in oncology, particularly as inhibitors of protein kinases like the Epidermal Growth Factor Receptor (EGFR) and BRAF, which are often mutated in various cancers. mdpi.com Researchers have synthesized and evaluated series of 5-chloro-indole-2-carboxylates and 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides for their ability to inhibit wild-type (WT) and mutant forms of EGFR. mdpi.comtandfonline.com The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

For instance, a series of ethyl 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylate derivatives were tested for their EGFR inhibitory activity. The m-piperidinyl derivative 3e emerged as the most potent, with an IC50 value of 68 nM, surpassing the reference drug erlotinib (IC50 = 80 nM). mdpi.com Another compound, 3b , also showed greater potency than erlotinib with an IC50 of 74 nM. mdpi.com Importantly, these compounds also demonstrated selectivity; compounds 3b and 3e exhibited an 8-fold selectivity for the mutant EGFRT790M protein over the wild-type form. mdpi.com

Similarly, another study focused on (E)-5-chloro-N-(substituted)-3-(2-methoxyvinyl)-1H-indole-2-carboxamides revealed potent inhibition against both EGFRWT and the resistant EGFRT790M mutant. tandfonline.com Compounds 5f and 5g were particularly effective against EGFRT790M, with IC50 values of 9.5 nM and 11.9 nM, respectively, which is comparable to the approved drug osimertinib (B560133) (IC50 = 8.0 nM). tandfonline.com

The 5-chloro-1H-indole scaffold has also been explored for antimicrobial applications. In a search for new agents against methicillin-resistant Staphylococcus aureus (MRSA), a library of 3-substituted-1H-imidazol-5-yl-1H-indoles was prepared. nih.gov The potency of these compounds was determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit visible bacterial growth. Two analogues, compounds 26 and 32 , demonstrated significant anti-MRSA activity with MIC values of ≤0.25 µg/mL, while also showing a lack of cytotoxic or hemolytic properties, indicating good selectivity. nih.gov

Below are interactive tables summarizing the in vitro potency and selectivity data for representative compounds.

Table 1: In Vitro EGFR Kinase Inhibition Data

Compound R-group Target IC50 (nM) Reference
3e m-piperidin-1-yl EGFR 68 mdpi.com
3b p-pyrrolidin-1-yl EGFR 74 mdpi.com
5f p-2-methyl pyrrolidin-1-yl EGFRWT 68 ± 5 tandfonline.com
5g p-4-morpholin-1-yl EGFRWT 74 ± 5 tandfonline.com
5f p-2-methyl pyrrolidin-1-yl EGFRT790M 9.5 ± 2 tandfonline.com
5g p-4-morpholin-1-yl EGFRT790M 11.9 ± 3 tandfonline.com
Erlotinib - EGFR 80 mdpi.com

Table 2: In Vitro Anti-MRSA Activity

Compound Target Organism MIC (µg/mL) Reference
26 MRSA ≤0.25 nih.gov

| 32 | MRSA | ≤0.25 | nih.gov |

In Vivo Efficacy Studies for Lead Compound Development

Following successful in vitro characterization, promising lead compounds are advanced to in vivo studies to assess their efficacy in a living organism. These studies are crucial for understanding how a compound behaves in a complex biological system and for providing evidence of its potential therapeutic effect in a disease model.

Derivatives of the 5-chloro-1H-indole nucleus have been evaluated in vivo for analgesic and anti-inflammatory properties. A study investigating a series of indole-chalcone hybrids included the compound 1-(1,3-Benzodioxol-5-yl)-3-(5-chloro-1H-indol-3-yl)prop-2-en-1-one (1 ). nih.gov The efficacy of this compound was tested in established mouse models of pain and inflammation.

The anti-inflammatory activity was evaluated using the carrageenan-induced mouse paw edema model, a standard test for acute inflammation. Compound 1 , administered at a 10 mg/kg dose, demonstrated a significant reduction in paw edema over a 4-hour period, with inhibition percentages of 30.1%, 32.1%, 37.0%, and 39.8% at hours 1, 2, 3, and 4, respectively. nih.gov

The antinociceptive (pain-relieving) effects were assessed using two models: the hot-plate test, which measures response to a thermal stimulus (supraspinal response), and the acetic acid-induced writhing test, which reflects peripheral and central pain pathways. In the hot-plate test, compound 1 significantly increased the latency of response to the heat stimulus at 30, 60, and 90 minutes post-administration. nih.gov In the writhing test, it produced a 37.3% reduction in the number of writhes, indicating a notable analgesic effect. nih.gov These findings highlight the potential of the 5-chloro-1H-indole scaffold in developing new anti-inflammatory and analgesic agents. nih.gov

Table 3: In Vivo Analgesic and Anti-inflammatory Activity of Compound 1

Assay Endpoint Result (at 10 mg/kg dose) Reference
Carrageenan-induced paw edema Percent Inhibition (4 hr) 39.8% nih.gov
Acetic acid-induced writhing Percent Inhibition 37.3% nih.gov

Computational and Theoretical Chemistry Studies

Molecular Docking and Binding Affinity Predictions for Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand drug-receptor interactions and to screen virtual libraries of compounds for potential biological activity.

Studies on derivatives of 5-chloro-indole have utilized molecular docking to investigate their binding modes within the active sites of various biological targets. For instance, a series of 5-chloro-indole-2-carboxylate derivatives were docked into the binding sites of mutant Epidermal Growth Factor Receptor (EGFRT790M) and BRAFV600E, which are crucial targets in cancer therapy. nih.gov The docking results for the most potent compounds showed significant interactions, with the indole-2-carboxylate (B1230498) moiety binding deeply within the hydrophobic pocket and forming key hydrogen bonds with amino acid residues like Met790 and Lys745. nih.gov Similarly, other 5-chloro-indole derivatives have been evaluated as inhibitors of EGFRWT and EGFRT790M, with docking studies revealing that the 5-chloro-indolyl moiety inserts into a hydrophobic pocket, forming hydrogen bonds and pi-H interactions with critical residues. tandfonline.com

These computational predictions help to rationalize the observed biological activities and guide the design of new derivatives with improved affinity and selectivity. The binding scores and interaction patterns derived from docking are essential for understanding the structure-activity relationships of these compounds.

Table 1: Molecular Docking Studies of 5-Chloro-Indole Derivatives

Compound Class Biological Target Key Interactions Noted Reference
5-chloro-indole-2-carboxylates EGFRT790M, BRAFV600E Hydrogen bonds with Met790 and Lys745; pi-H interactions with Val726. nih.gov
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides EGFRWT, EGFRT790M Hydrogen bond from indolyl NH to Asp831; pi-H interactions with Cys773 and Gly772. tandfonline.com
Ethyl-5-chloro-3-phenyl-1H-indol-2-carboxylate Cyclooxygenase-2 (COX-2) Analysis of biophysical properties and binding modes. researchgate.net
N-acetylisatin derivatives with indole (B1671886) hydrazides Antimicrobial Targets Investigation of binding modes of the most active antibacterial and antifungal compounds. nih.gov

Molecular Dynamics Simulations for Conformational Landscape and Ligand-Protein Interactions

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. In drug discovery, MD simulations provide detailed information about the conformational changes of proteins and ligands upon binding, the stability of the ligand-protein complex, and the dynamics of their interactions.

While specific molecular dynamics simulation studies focusing solely on 5-chloro-1H-indol-3-amine were not prominently found in the surveyed literature, this technique is a standard and powerful tool for evaluating related systems. For example, MD simulations have been applied to various epoxy-amine resin systems to understand their thermomechanical properties by modeling molecular interactions and network formation. researchgate.netmdpi.comnih.gov In the context of drug design, MD simulations are often used to refine the results of molecular docking. Following the initial placement of a ligand in a protein's active site by docking, an MD simulation can assess the stability of this binding pose over a period of nanoseconds. nih.gov These simulations can reveal whether the key interactions observed in the static docking model are maintained over time and can highlight the role of solvent molecules and protein flexibility, providing a more realistic and dynamic picture of the binding event. nih.govresearchgate.net For indole derivatives identified as potential inhibitors, MD simulations have been used to confirm the stability of the ligand in the binding pocket and to calculate binding free energies, offering a more quantitative prediction of binding affinity. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reaction Pathways

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods can predict a molecule's geometry, energy levels of frontier orbitals (HOMO and LUMO), electrostatic potential, and reactivity.

For derivatives of 5-chloro-indole, DFT calculations have been employed to understand their electronic structure and spectroscopic properties. In one study, the geometric, energetic, and spectroscopic properties of Ethyl-5-chloro-3-phenyl-1H-indol-2-carboxylate were investigated using DFT at the B3LYP/6–31 + G (d, p) level. researchgate.net Such calculations help in determining HOMO-LUMO energy gaps, which are important for assessing the molecule's chemical reactivity and kinetic stability. Molecular electrostatic potential (MEP) maps generated from these calculations can identify the electrophilic and nucleophilic sites on the molecule, providing insights into its intermolecular interactions. researchgate.net

Although detailed studies on the reaction pathways of this compound using quantum chemical methods were not identified, these computational tools are invaluable for elucidating reaction mechanisms in related heterocyclic systems. mdpi.comacs.org They can be used to map out the energy landscape of a chemical reaction, identify transition states, and calculate activation energies, thereby predicting the most likely reaction pathways.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. jocpr.com By identifying physicochemical properties or structural features (descriptors) that correlate with activity, QSAR models can predict the activity of new, untested compounds. nih.gov

The 5-chloro-indole scaffold is part of a broader class of indole derivatives for which QSAR studies have been successfully applied. For example, QSAR models have been developed for isatin derivatives, which share a related core structure, to predict their inhibitory activity against targets like SARS CoV 3CLpro. nih.gov These models use various molecular descriptors to build a statistical relationship between the chemical structure and the biological endpoint (e.g., IC50).

In a study on indole derivatives as inhibitors of 17β-hydroxysteroid dehydrogenase type 5, a 3D-QSAR model was developed to identify the key pharmacophoric features required for potent inhibition. nih.gov Such models are crucial for guiding the optimization of lead compounds by suggesting specific structural modifications that are likely to enhance biological activity. The predictive power of QSAR models is typically validated through internal and external validation techniques to ensure their robustness and reliability. jocpr.comresearchgate.net

In Silico Pharmacokinetic and Pharmacodynamic Predictions

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and toxicity profiles. researchgate.net These predictions help to identify candidates with favorable drug-like properties and flag potential liabilities before significant resources are invested in their development. biorxiv.org

Several studies on 5-chloro-indole derivatives have included in silico ADMET predictions. For a series of 5-chloro-indole-2-carboxylate derivatives, pharmacokinetic properties were computationally evaluated, revealing a good safety and pharmacokinetic profile for the most promising compounds. nih.gov Similarly, for other 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivatives, in silico ADMET and pharmacokinetic predictions validated that the most potent compounds possess good bioavailability. tandfonline.com Studies on broader classes of indole derivatives have also shown that they generally exhibit good oral bioavailability and low toxicity in computational models. nih.gov

These predictive models assess various parameters, including gastrointestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 (CYP) enzymes, and potential toxicities. The results from these in silico tools are essential for prioritizing compounds for further preclinical and clinical development. nih.govmdpi.com

Table 2: In Silico ADMET Predictions for 5-Chloro-Indole Derivatives and Related Compounds

Compound Class Predicted Properties Findings Reference
5-chloro-indole-2-carboxylates ADME Showed good safety and pharmacokinetic profiles. nih.gov
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides ADME and Pharmacokinetics Potent compounds predicted to have good bioavailability. tandfonline.com
Indole-thiosemicarbazones ADMET Predicted good oral bioavailability and low cytotoxicity against normal cells. nih.gov
Thiazolo[3,2-a]pyridine derivatives Drug-likeness (Lipinski's Rule of Five) Compounds were evaluated for molecular weight, LogP, and hydrogen bond donors/acceptors. nih.gov

Analytical Characterization and Bioanalytical Method Development

Spectroscopic Techniques for Structural Elucidation (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 5-chloro-1H-indol-3-amine, both ¹H and ¹³C NMR would be essential.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole (B1671886) ring and the protons of the amine and pyrrole (B145914) nitrogen. The substitution pattern will influence the chemical shifts and coupling constants. For the analogous compound, 5-chloroindole (B142107), ¹H NMR data in CDCl₃ shows signals at approximately 8.0 ppm (for the NH proton), and between 6.4 and 7.6 ppm for the aromatic protons. chemicalbook.com The introduction of an amino group at the C3 position would be expected to cause a significant upfield shift for the proton at the C2 position.

¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. The carbon atom attached to the chlorine (C5) would show a characteristic chemical shift, as would the carbons flanking the nitrogen atoms (C2, C3a, C7a). For the parent compound indole, ¹³C NMR signals are observed between approximately 102 and 136 ppm. bmrb.io The chloro- and amino-substituents in this compound would cause predictable shifts in these values.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands.

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H stretch (pyrrole)~3400A sharp to moderately broad peak indicating the indole NH group.
N-H stretch (amine)3300-3500Typically two bands for a primary amine (symmetric and asymmetric stretching).
C-H stretch (aromatic)3000-3100Peaks characteristic of C-H bonds on the aromatic ring.
C=C stretch (aromatic)1450-1600Multiple bands indicating the stretching of the carbon-carbon bonds within the indole ring.
C-N stretch1250-1350Absorption corresponding to the stretching of the carbon-nitrogen bonds.
C-Cl stretch700-800A peak in the fingerprint region indicating the presence of the carbon-chlorine bond.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound (C₈H₇ClN₂), the expected molecular weight is approximately 166.61 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with an intensity of about one-third of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of the amino group and cleavage of the indole ring.

Chromatographic Methods for Purity Assessment and Separation (High-Performance Liquid Chromatography, Ultra-Performance Liquid Chromatography, Liquid Chromatography-Mass Spectrometry)

Chromatographic techniques are indispensable for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of indolic compounds. nih.gov A reversed-phase HPLC method would be suitable for this compound.

ParameterTypical Conditions
Column C18 or C8 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile (B52724) and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. sielc.com
Detection UV detection at a wavelength around 280 nm, where the indole chromophore absorbs strongly.
Flow Rate 1.0 mL/min

Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. waters.commdpi.com This is achieved by using columns with smaller particle sizes (typically <2 µm) and instrumentation that can handle higher pressures. A UPLC method for aromatic amines could separate a mixture of compounds in under 10 minutes. lcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for trace-level quantification. coresta.orgnih.govresearchgate.net For this compound, an LC-MS method operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode would offer high specificity and low detection limits. nih.gov The mass spectrometer would be tuned to detect the m/z of the parent ion and specific fragment ions. The use of atmospheric pressure chemical ionization (APCI) in positive mode has been shown to produce easy-to-interpret mass spectra for aromatic amines. nih.gov

Advanced Analytical Approaches for Complex Mixture Analysis and Metabolite Identification

The analysis of this compound in complex matrices, such as in biological or environmental samples, and the identification of its metabolites require advanced analytical strategies. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is a key technique in this regard. nih.gov

The metabolism of aromatic amines and chloro-substituted compounds often involves several key biotransformation pathways. nih.govnih.govwho.int Potential metabolic reactions for this compound include:

N-oxidation: The primary amino group can be oxidized to a hydroxylamine (B1172632) or a nitroso derivative.

Hydroxylation: The aromatic ring can be hydroxylated at various positions.

Conjugation: The parent compound or its metabolites can be conjugated with endogenous molecules like glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion.

Identifying these metabolites involves comparing the LC-HRMS data of control samples with samples exposed to the compound. The characteristic isotopic pattern of chlorine can aid in the selective detection of chlorine-containing metabolites. researchgate.net Tandem mass spectrometry (MS/MS) is then used to fragment the potential metabolite ions to elucidate their structures.

Development of Bioanalytical Assays for In Vitro and In Vivo Biological Sample Analysis

To study the pharmacokinetics and biological effects of this compound, robust bioanalytical assays for its quantification in biological samples like plasma, urine, and tissues are necessary. nih.gov LC-MS/MS is the gold standard for such assays due to its high sensitivity and selectivity. nih.gov

The development of a bioanalytical assay typically involves:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). mdpi.com

Chromatographic Separation: A UPLC system is often preferred for its speed and efficiency in separating the analyte from endogenous matrix components.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in MRM mode is typically used for quantification. This involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard.

Method Validation: The assay must be validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.

Assay ParameterTypical Requirement
Linearity A wide linear range with a correlation coefficient (r²) > 0.99. coresta.org
Lower Limit of Quantification (LLOQ) Sufficiently low to measure concentrations expected in biological samples.
Accuracy and Precision Within ±15% (±20% at the LLOQ).
Matrix Effect Minimal interference from the biological matrix.
Recovery Consistent and reproducible extraction efficiency.

Conclusion and Outlook

Synthesis of Current Knowledge on 5-Chloro-1H-indol-3-amine in Academic Research

Academic research on the specific molecule this compound is limited, with the compound being more significant as a structural motif and synthetic precursor rather than a standalone subject of extensive investigation. The indole (B1671886) scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous natural products and its ability to interact with various biological receptors. researchgate.net The introduction of a chlorine atom at the C5 position is a common strategy in drug design to modulate the electronic properties and metabolic stability of the indole ring.

The current body of knowledge positions this compound as a valuable, albeit under-explored, building block. Its utility is inferred from studies on closely related analogues. For instance, the broader class of 5-chloro-indoles serves as a foundational scaffold for developing potent antiproliferative agents. mdpi.comtandfonline.com Research has demonstrated that derivatives built upon the 5-chloro-indole core can function as inhibitors of critical cancer-related pathways, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase. mdpi.com Specifically, compounds like 5-chloro-indole-2-carboxylates and pyrrolo[3,4-b]indol-3-ones have been synthesized and shown to possess significant inhibitory activity against mutant forms of these enzymes. mdpi.com Furthermore, the 3-amino group offers a reactive handle for further chemical modification, allowing for the construction of more complex molecules, a common approach in the synthesis of diverse compound libraries for drug screening. nih.govchemijournal.com The synthesis of related structures, such as 5-chloro-2-phenyl-1H-indol-3-amine, has been documented, highlighting established synthetic pathways that could be adapted for the target molecule. nih.gov

Unaddressed Research Questions and Future Directions in Indole-Based Chemistry

While indole chemistry is a mature field, several significant research questions and future challenges remain, particularly concerning the synthesis and functionalization of specifically substituted indoles like this compound.

A primary challenge is the development of more efficient and regioselective C-H functionalization reactions. researchgate.net Modifying specific positions on the indole ring, such as the low-reactivity C5 carbon, remains a significant hurdle. news-medical.net Recent advancements in copper-catalyzed C5-H alkylation represent a major step forward, offering a more affordable and scalable alternative to methods using expensive rhodium catalysts. news-medical.netbioengineer.org Future work should focus on expanding the scope of these reactions to include a wider range of functional groups and indole substrates, which would streamline the synthesis of complex derivatives.

Another key direction is the creation of more sustainable and economical synthetic methodologies. researchgate.net This includes the development of mechanochemical one-pot reactions that reduce solvent use and simplify purification, as well as exploring metal-free direct arylation protocols to avoid transition metal catalysts altogether. researchgate.netacs.org The development of solid-phase syntheses for indole derivatives also continues to be an area of interest, as it facilitates the rapid generation of compound libraries for high-throughput screening. researchgate.net

Finally, a significant unaddressed question is the systematic exploration of the chemical space for multi-substituted indoles. While many studies focus on mono- or di-substituted derivatives, the biological activities of more complex analogues are largely unknown. Future research should aim to build diverse libraries of highly substituted indoles to uncover novel structure-activity relationships (SAR) and identify new lead compounds for therapeutic development. researchgate.netnih.gov

Potential Impact on Drug Discovery and Chemical Biology for Novel Therapeutic Agents

The this compound scaffold holds considerable potential for impacting drug discovery and chemical biology. The indoleamine core is a privileged structure in pharmacology, forming the basis for critical neurotransmitters like serotonin (B10506) and a wide range of therapeutic agents. nih.govmdpi.com The strategic placement of a chloro group at the C5 position can enhance a molecule's pharmacokinetic properties, such as metabolic stability and membrane permeability, making it an attractive feature for medicinal chemists.

The primary impact of this compound is likely to be as an intermediate for the synthesis of novel therapeutic agents, particularly in oncology. Research has repeatedly shown that derivatives of 5-chloro-indole are potent inhibitors of key targets in cancer progression. mdpi.comtandfonline.com For example, various 5-chloro-indole-2-carboxamide derivatives have been developed as dual inhibitors of wild-type and mutant EGFR (EGFRWT/EGFRT790M), which is crucial for overcoming treatment resistance in non-small cell lung cancer. tandfonline.comnih.gov The 3-amino functionality of this compound provides a direct attachment point for side chains or other ring systems designed to interact with the ATP-binding pockets of such kinases.

Beyond cancer, indole derivatives are being explored for a vast range of diseases. The indole nucleus is central to agents developed for neurodegenerative diseases, infections, and CNS disorders. nih.govmdpi.com The unique electronic and structural contributions of the 5-chloro-3-amino substitution pattern could be leveraged to design novel selective ligands for various receptors, ion channels, and enzymes. For instance, indole-imidazole compounds derived from a 5-chloro-indole scaffold have been identified as having activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating a potential role in developing new antibiotics. nih.gov The systematic exploration of derivatives synthesized from this compound could therefore uncover novel chemical probes and lead compounds for a multitude of therapeutic targets.

Table of 5-Chloro-Indole Derivatives and Their Therapeutic Targets

Compound ClassSpecific Target(s)Therapeutic Area
5-Chloro-indole-2-carboxylatesEGFRT790M, BRAFV600EOncology
Pyrrolo[3,4-b]indol-3-onesEGFR, BRAF PathwaysOncology
5-Chloro-3-(2-methoxyvinyl)-indole-2-carboxamidesEGFRWT, EGFRT790MOncology
3-(5-Chloro-1H-indol-3-yl)-1H-imidazolesMethicillin-resistant S. aureus (MRSA)Infectious Disease

Q & A

Q. How are structure-activity relationships (SARs) explored for this compound in drug discovery?

  • Methodology : Synthesize analogs (e.g., 5-fluoro or 5-bromo substitutions) and evaluate bioactivity. For cholinesterase inhibition, modify the amine with piperidinyl or benzyl groups . QSAR models predict binding affinity using Hammett constants for substituents .

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-chloro-1H-indol-3-amine
Reactant of Route 2
Reactant of Route 2
5-chloro-1H-indol-3-amine

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